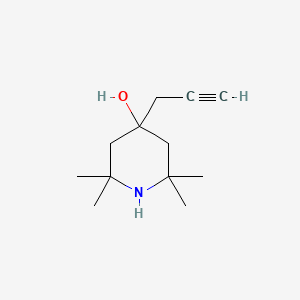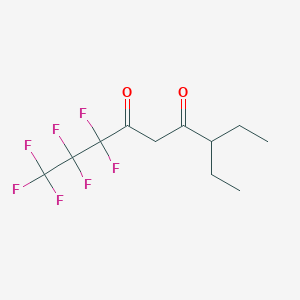![molecular formula C29H39N3O2 B14434196 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 77855-17-5](/img/structure/B14434196.png)
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities This particular compound is characterized by its unique structure, which includes heptyloxy groups and a methyl group attached to the indoloquinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have distinct biological activities.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its biological properties.
Substitution: The heptyloxy and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Applications De Recherche Scientifique
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits key enzymes involved in cellular processes, such as DNA replication and repair . These interactions make it a promising candidate for developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its anticancer and antiviral activities.
Quinoxaline 1,4-di-N-oxides: Exhibits antimicrobial and antitumoral properties.
Bis(quinoxalin-2-yl)phenoxy)alkanes: Investigated for their potential as anti-breast cancer agents.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .
Propriétés
| 77855-17-5 | |
Formule moléculaire |
C29H39N3O2 |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
1,4-diheptoxy-6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C29H39N3O2/c1-4-6-8-10-14-20-33-24-18-19-25(34-21-15-11-9-7-5-2)28-27(24)30-26-22-16-12-13-17-23(22)32(3)29(26)31-28/h12-13,16-19H,4-11,14-15,20-21H2,1-3H3 |
Clé InChI |
CSRXFHDOZMEAOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C2C(=C(C=C1)OCCCCCCC)N=C3C(=N2)C4=CC=CC=C4N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










